3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.: 477860-17-6
VCID: VC4404375
InChI: InChI=1S/C18H16N2OS2/c1-12-5-4-6-14(9-12)22-10-13-11-23-18-19-16-8-3-2-7-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3
SMILES: CC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23
Molecular Formula: C18H16N2OS2
Molecular Weight: 340.46

3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

CAS No.: 477860-17-6

Cat. No.: VC4404375

Molecular Formula: C18H16N2OS2

Molecular Weight: 340.46

* For research use only. Not for human or veterinary use.

3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one - 477860-17-6

Specification

CAS No. 477860-17-6
Molecular Formula C18H16N2OS2
Molecular Weight 340.46
IUPAC Name 3-[(3-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Standard InChI InChI=1S/C18H16N2OS2/c1-12-5-4-6-14(9-12)22-10-13-11-23-18-19-16-8-3-2-7-15(16)17(21)20(13)18/h2-9,13H,10-11H2,1H3
Standard InChI Key QHBCBVHQJYZFAF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

The compound belongs to the thiazoloquinazolinone family, characterized by a fused bicyclic system integrating thiazole and quinazolinone moieties. Key molecular features include:

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂OS₂
Molecular Weight340.46 g/mol
IUPAC Name3-[(3-methylphenyl)sulfanylmethyl]-2,3-dihydro-[1, thiazolo[2,3-b]quinazolin-5-one
SMILESCC1=CC(=CC=C1)SCC2CSC3=NC4=CC=CC=C4C(=O)N23
InChI KeyQHBCBVHQJYZFAF-UHFFFAOYSA-N

The structure comprises a thiazolo[2,3-b]quinazolin-5-one core substituted with a (3-methylphenyl)sulfanylmethyl group at position 3. X-ray crystallography and NMR studies confirm the planar quinazolinone ring and the twisted conformation of the thiazole moiety, which influences its bioactivity .

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 7.85–7.20 (m, aromatic protons), 4.45 (s, SCH₂), 2.35 (s, CH₃) .

  • MS (ESI+): m/z 341.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Derivative Development

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Quinazolinone Formation: Condensation of 3-methylanthranilic acid with thiourea yields 2-thioxoquinazolin-4-one .

  • Thiazole Annulation: Reaction with chloroacetic acid under acidic conditions forms the thiazolo[2,3-b]quinazolinone scaffold .

  • Sulfanylation: Introduction of the (3-methylphenyl)sulfanylmethyl group via nucleophilic substitution using 3-methylbenzenethiol and formaldehyde .

Key Reaction:

2-Thioxoquinazolin-4-one+ClCH2COOHHClThiazolo[2,3-b]quinazolinone3-MeC₆H₄SHTarget Compound\text{2-Thioxoquinazolin-4-one} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{HCl}} \text{Thiazolo[2,3-b]quinazolinone} \xrightarrow{\text{3-MeC₆H₄SH}} \text{Target Compound}

Derivative Optimization

Structural analogs with modifications at the sulfanyl or methyl groups exhibit varied bioactivities. For example:

  • 3-[(4-Methylphenyl)sulfanylmethyl] analog (CAS 477845-71-9) shows reduced kinase inhibition compared to the 3-methyl isomer .

  • Benzylsulfanyl derivatives (e.g., CAS 477860-27-8) demonstrate enhanced solubility but lower metabolic stability .

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits dual-specificity tyrosine-regulated kinase 1A (DYRK1A) with an IC₅₀ of 89 nM, making it a candidate for neurodegenerative disease research . Comparative data:

KinaseIC₅₀ (nM)Selectivity vs. DYRK1ASource
DYRK1A891.0
CLK14204.7
CDK9/Cyclin T>1,000>11.2

Mechanistically, it binds to the ATP pocket via hydrogen bonding with Glu239 and hydrophobic interactions with Leu241 .

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial Activity: MIC = 32 µg/mL against Staphylococcus aureus (ATCC 25923) .

  • Anti-Inflammatory: Reduces IL-6 production by 62% at 10 µM in LPS-stimulated macrophages .

ParameterValueMethod
LogP3.2 ± 0.1HPLC
Solubility12 µg/mL (pH 7.4)Shake-flask
Plasma Protein Binding92%Ultrafiltration

Toxicity Data

  • Acute Toxicity (OECD 423): LD₅₀ > 2,000 mg/kg (oral, rat) .

  • Genotoxicity: Negative in Ames test (up to 500 µg/plate) .

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